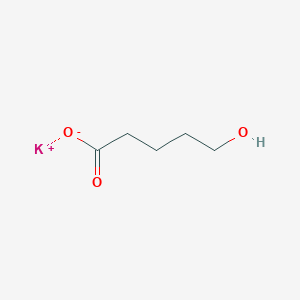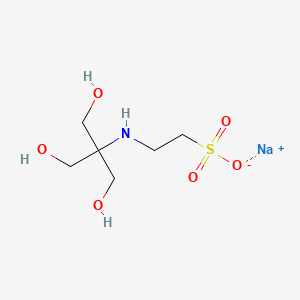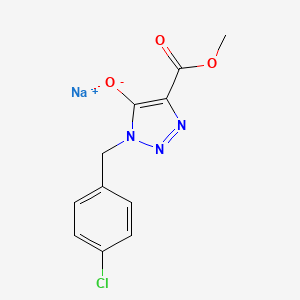
2-Methyl-3-nitrobenzenesulfonamide
Overview
Description
2-Methyl-3-nitrobenzenesulfonamide (MNBSA) is an organic compound that has been studied for its various applications in scientific research. It is a synthetic compound that has been used in a range of fields, such as biochemistry, pharmacology, and toxicology. In addition, it has been used for the synthesis of various other compounds. MNBSA is an important compound for research and its applications are ever-expanding.
Scientific Research Applications
Peptide Synthesis and Chemical Transformations
One notable application of nitrobenzenesulfonamide derivatives involves peptide synthesis. Research by De Marco et al. (2013) described a solution-phase peptide synthesis strategy using the 4-nitrobenzenesulfonamido/N-methyl-4-nitrobenzenesulfonamido group as a protecting/activating system for the carboxyl function. This method facilitates both C → N and N → C direction solution-phase peptide synthesis, showcasing the compound's utility in synthesizing complex biological molecules (De Marco, Spinella, De Lorenzo, Leggio, & Liguori, 2013).
Solid-Phase Synthesis and Chemical Space Exploration
Fülöpová and Soural (2015) highlighted the use of polymer-supported benzenesulfonamides, derived from immobilized primary amines and 2/4-nitrobenzenesulfonyl chloride, as key intermediates in various chemical transformations. These transformations include unusual rearrangements to yield a number of diverse privileged scaffolds, underlining the compound's role in mining the chemical space for new chemical entities (Fülöpová & Soural, 2015).
Molecular Conformation and Structure Analysis
Nitrobenzenesulfonamide derivatives have also been studied for their molecular conformation and structure. Giricheva et al. (2011) conducted a combined gas-phase electron diffraction and quantum chemical study on 2-nitrobenzenesulfonamide. Their research provided insights into the molecular structure of the compound in both gas and crystalline phases, emphasizing the compound's conformational properties and the influence of intra- and intermolecular hydrogen bonds (Giricheva, Girichev, Medvedeva, Ivanov, Bardina, & Petrov, 2011).
Mechanism of Action
Target of Action
2-Methyl-3-nitrobenzenesulfonamide belongs to the class of sulfonamides, which are known to exhibit a range of pharmacological activities . The primary targets of sulfonamides are enzymes such as carbonic anhydrase and dihydropteroate synthetase . These enzymes play crucial roles in various biological processes, including fluid balance, pH regulation, and folate synthesis, respectively .
Mode of Action
Sulfonamides, including this compound, act as competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid . By binding to the active site of the enzyme dihydropteroate synthetase, they prevent the incorporation of PABA into the folic acid molecule, thereby inhibiting the synthesis of folic acid . This is essential for the further production of DNA in bacteria .
Biochemical Pathways
The inhibition of folic acid synthesis by this compound affects the biochemical pathway of DNA synthesis in bacteria . This results in the inability of the bacteria to replicate and proliferate, leading to their eventual death .
Result of Action
The result of the action of this compound is the inhibition of bacterial growth and proliferation due to the disruption of folic acid synthesis and, consequently, DNA synthesis . This makes it potentially useful in the treatment of bacterial infections.
Safety and Hazards
When handling 2-Methyl-3-nitrobenzenesulfonamide, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended .
Future Directions
The future directions of 2-Methyl-3-nitrobenzenesulfonamide are not explicitly mentioned in the search results. However, given its classification as a sulfonamide, it may have potential applications in the treatment of various diseases, as sulfonamides have been found to exhibit a range of pharmacological activities .
Biochemical Analysis
Biochemical Properties
2-Methyl-3-nitrobenzenesulfonamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One notable interaction is with carbonic anhydrase, an enzyme that catalyzes the reversible hydration of carbon dioxide. This compound acts as an inhibitor of carbonic anhydrase, thereby affecting the enzyme’s activity and potentially altering physiological processes that depend on carbonic anhydrase activity .
Additionally, this compound has been shown to interact with dihydropteroate synthase, an enzyme involved in the folate synthesis pathway. By inhibiting this enzyme, this compound can disrupt the production of folate, which is essential for DNA synthesis and repair .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been observed to affect the mitogen-activated protein kinase (MAPK) signaling pathway, which plays a crucial role in cell proliferation, differentiation, and apoptosis .
Furthermore, this compound can alter gene expression by affecting transcription factors and other regulatory proteins. This modulation of gene expression can lead to changes in cellular metabolism, impacting processes such as glycolysis, oxidative phosphorylation, and lipid metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One primary mechanism is the inhibition of enzyme activity. For example, by binding to the active site of carbonic anhydrase, this compound prevents the enzyme from catalyzing the hydration of carbon dioxide . This inhibition can lead to a decrease in bicarbonate ion production, affecting acid-base balance in the body.
Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other DNA-binding proteins. These interactions can result in the upregulation or downregulation of specific genes, ultimately influencing cellular function and metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy .
Long-term exposure to this compound in in vitro and in vivo studies has revealed potential impacts on cellular function. For instance, prolonged exposure can lead to alterations in cell signaling pathways, gene expression, and metabolic processes, which may result in changes in cell proliferation, differentiation, and apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit therapeutic effects, such as enzyme inhibition and modulation of cellular processes. At higher doses, this compound can induce toxic or adverse effects, including cellular damage, oxidative stress, and apoptosis .
Threshold effects have been observed in studies, where a specific dosage range is required to achieve the desired therapeutic effect without causing toxicity. It is essential to determine the optimal dosage to balance efficacy and safety in animal models .
properties
IUPAC Name |
2-methyl-3-nitrobenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O4S/c1-5-6(9(10)11)3-2-4-7(5)14(8,12)13/h2-4H,1H3,(H2,8,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHKYXFQCFKOOCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1S(=O)(=O)N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details













Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![N'-[2-cyano-4,5-bis(2-methoxyethoxy)phenyl]-N,N-dimethylmethanimidamide](/img/structure/B1343311.png)
![tert-Butyl N-[(phenylsulfonyl)(2-thienyl)methyl]-carbamate](/img/structure/B1343312.png)